Cas no 82522-70-1 (4-hydroxy-3-methoxy-N-[2-[2-(1-methyl-2-piperidyl)ethyl]phenyl]benzami de)

4-hydroxy-3-methoxy-N-[2-[2-(1-methyl-2-piperidyl)ethyl]phenyl]benzami de structure
82522-70-1 structure
Product Name:4-hydroxy-3-methoxy-N-[2-[2-(1-methyl-2-piperidyl)ethyl]phenyl]benzami de
CAS-nummer:82522-70-1
MF:C22H28N2O3
MW:368.469326019287
CID:987890
PubChem ID:54737
Update Time:2025-04-20

4-hydroxy-3-methoxy-N-[2-[2-(1-methyl-2-piperidyl)ethyl]phenyl]benzami de Chemische en fysische eigenschappen

Naam en identificatie

    • 4-hydroxy-3-methoxy-N-[2-[2-(1-methyl-2-piperidyl)ethyl]phenyl]benzami de
    • Modecainide
    • JU27887FWK
    • Benzamide, 4-hydroxy-3-methoxy-N-(2-(2-(1-methyl-2-piperidinyl)ethyl)phenyl)-, (+-)-
    • SCHEMBL120888
    • (+-)-2'-(2-(1-Methyl-2-piperidyl)ethyl)vanillanilide
    • BMY-40327
    • 81329-71-7
    • BMY 40327;MJ 14030
    • Modecainida [INN-Spanish]
    • MJ 14030
    • Modecainidum [INN-Latin]
    • 3-methoxy-O-desmethylencainide
    • Modecainidum
    • (+-)-4-Hydroxy-3-methoxy-N-(2-(2-(1-methyl-2-piperidinyl)ethyl)phenyl)benzamide
    • DTXSID20868609
    • NS00123080
    • Benzamide, 4-hydroxy-3-methoxy-N-(2-(2-(1-methyl-2-piperidinyl)ethyl)phenyl)-
    • MS-25916
    • 4-Hydroxy-3-methoxy-N-(2-(2-(1-methylpiperidin-2-yl)ethyl)phenyl)benzamide
    • Q27281703
    • UNII-JU27887FWK
    • D05065
    • Modecainide [USAN:INN]
    • 3-Methoxy-O-demethylencainide
    • BENZAMIDE, 4-HYDROXY-3-METHOXY-N-(2-(2-(1-METHYL-2-PIPERIDINYL)ETHYL)PHENYL)-, (+/-)-
    • Modecainide (USAN/INN)
    • MJ-14030
    • HY-101723
    • 4-hydroxy-3-methoxy-N-[2-[2-(1-methylpiperidin-2-yl)ethyl]phenyl]benzamide
    • 4-hydroxy-3-methoxy-N-{2-[2-(1-methylpiperidin-2-yl)ethyl]phenyl}benzamide
    • BMY 40327
    • (+/-)-2'-(2-(1-Methyl-2-piperidyl)ethyl)vanillanilide
    • Modecainida
    • AKOS030549012
    • MODECAINIDE [USAN]
    • CS-6629
    • 82522-70-1
    • CHEMBL2106770
    • MODECAINIDE [INN]
    • G12745
    • CHEBI:230065
    • Inchi: 1S/C22H28N2O3/c1-24-14-6-5-8-18(24)12-10-16-7-3-4-9-19(16)23-22(26)17-11-13-20(25)21(15-17)27-2/h3-4,7,9,11,13,15,18,25H,5-6,8,10,12,14H2,1-2H3,(H,23,26)
    • InChI-sleutel: LBYXPDAENJSHDD-UHFFFAOYSA-N
    • LACHT: O=C(C1C=CC(=C(C=1)OC)O)NC1=CC=CC=C1CCC1CCCCN1C

Berekende eigenschappen

  • Exacte massa: 368.20999276g/mol
  • Monoisotopische massa: 368.20999276g/mol
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 2
  • Aantal waterstofbondacceptatoren: 4
  • Zware atoomtelling: 27
  • Aantal draaibare bindingen: 6
  • Complexiteit: 473
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 0
  • Ongedefinieerd atoomstereocentrumaantal: 1
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • XLogP3: 3.9
  • Topologisch pooloppervlak: 61.8Ų
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